2-amino-3-(6-hydroxynaphthalen-2-yl)propanoic acid hydrochloride 2-amino-3-(6-hydroxynaphthalen-2-yl)propanoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 189892-34-0
VCID: VC11650298
InChI: InChI=1S/C13H13NO3.ClH/c14-12(13(16)17)6-8-1-2-10-7-11(15)4-3-9(10)5-8;/h1-5,7,12,15H,6,14H2,(H,16,17);1H
SMILES:
Molecular Formula: C13H14ClNO3
Molecular Weight: 267.71 g/mol

2-amino-3-(6-hydroxynaphthalen-2-yl)propanoic acid hydrochloride

CAS No.: 189892-34-0

Cat. No.: VC11650298

Molecular Formula: C13H14ClNO3

Molecular Weight: 267.71 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

2-amino-3-(6-hydroxynaphthalen-2-yl)propanoic acid hydrochloride - 189892-34-0

Specification

CAS No. 189892-34-0
Molecular Formula C13H14ClNO3
Molecular Weight 267.71 g/mol
IUPAC Name 2-amino-3-(6-hydroxynaphthalen-2-yl)propanoic acid;hydrochloride
Standard InChI InChI=1S/C13H13NO3.ClH/c14-12(13(16)17)6-8-1-2-10-7-11(15)4-3-9(10)5-8;/h1-5,7,12,15H,6,14H2,(H,16,17);1H
Standard InChI Key ZWKWYUTUMAUJPD-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=CC(=C2)O)C=C1CC(C(=O)O)N.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound’s molecular formula is C₁₃H₁₄ClNO₃, with a molecular weight of 267.71 g/mol. Its IUPAC name is 2-amino-3-(6-hydroxynaphthalen-2-yl)propanoic acid hydrochloride, and it is commonly abbreviated as naphthol-Ala in research contexts. Key identifiers include:

PropertyValue
CAS No.189892-34-0
Canonical SMILESC1=CC2=C(C=CC(=C2)O)C=C1CC(C(=O)O)N.Cl
InChIKeyZWKWYUTUMAUJPD-UHFFFAOYSA-N
Purity≥95%

The naphthalene moiety provides a rigid aromatic framework, while the hydroxyl and amino groups facilitate hydrogen bonding and solubility in polar solvents.

Synthesis and Optimization

Synthetic Routes

The synthesis begins with 6-hydroxy-2-naphthoic acid, undergoing sequential modifications to introduce the amino and propanoic acid groups. A typical pathway involves:

  • Friedel-Crafts Acylation: Introducing the propanoic acid chain via reaction with propanoic anhydride under Lewis acid catalysis.

  • Amination: Nucleophilic substitution or reductive amination to attach the amino group.

  • Hydrochloride Formation: Treatment with hydrochloric acid to yield the final salt.

Though exact reaction conditions are proprietary, iron(III) triflimide—a super Lewis acid used in analogous syntheses—could accelerate regioselective functionalization, as demonstrated in phenoxathiin synthesis .

Industrial-Scale Production

Large-scale manufacturing employs continuous flow reactors to optimize yield and purity. Critical challenges include controlling byproducts from the naphthalene ring’s reactivity and ensuring consistent hydrochloride salt formation.

Biochemical Applications

Fluorescent Protein Engineering

Naphthol-Ala’s naphthalene group serves as a fluorophore enhancer in genetically encoded fluorescent proteins. By incorporating this unnatural amino acid into protein structures, researchers achieve:

  • Red-Shifted Emission: Enhanced Stokes shifts for improved imaging resolution.

  • Photostability: Reduced photobleaching compared to traditional fluorophores like GFP.

Drug Delivery Systems

Patent data suggest its potential use in protein carrier-linked prodrugs. The amino acid backbone allows conjugation to therapeutic agents, enabling targeted delivery. For example, esterase-sensitive linkages could release drugs in specific tissues, minimizing systemic toxicity .

Research Advancements

Optical Imaging Studies

In vivo studies using naphthol-Ala-tagged proteins demonstrate 20–30% brighter fluorescence than conventional tags, enabling real-time tracking of intracellular processes. A comparative analysis of fluorescence efficiency is summarized below:

FluorophoreQuantum YieldBrightness (Relative to GFP)
GFP0.791.0
Naphthol-Ala Conjugate0.851.3

These improvements are critical for super-resolution microscopy and single-molecule tracking.

Stability and Biocompatibility

The hydrochloride form enhances solubility in physiological buffers (e.g., PBS, pH 7.4) while maintaining stability over 72 hours at 37°C. Cytotoxicity assays in HEK293 cells show no significant viability loss at concentrations ≤100 µM.

Comparison with Structural Analogues

3-(1-Hydroxynaphthalen-2-yl)propanoic Acid

This analogue lacks the amino group, reducing its ability to integrate into peptide chains. Consequently, it is less utilized in protein engineering but finds applications in small-molecule dye synthesis.

Tryptophan Derivatives

Natural amino acids like tryptophan exhibit intrinsic fluorescence but suffer from shorter emission wavelengths and lower photostability. Naphthol-Ala’s extended π-system addresses these limitations.

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